molecular formula C22H23ClN2O3S B6109559 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE

Cat. No.: B6109559
M. Wt: 430.9 g/mol
InChI Key: GZNSAMUSFNUHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction, where chlorobenzenesulfonyl chloride reacts with the oxazole intermediate under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the chlorobenzenesulfonyl group and the oxazole ring provides the compound with distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-16-8-4-5-9-19(16)20-24-21(22(28-20)25-14-6-2-3-7-15-25)29(26,27)18-12-10-17(23)11-13-18/h4-5,8-13H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNSAMUSFNUHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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